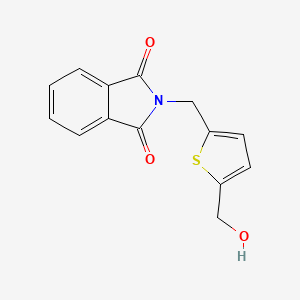
2-((2-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-クロロフェニル)アミノ)-7,8-ジヒドロキナゾリン-5(6H)-オンは、キナゾリンオンファミリーに属する有機化合物です。この化合物は、2-クロロフェニルアミノ基で置換されたキナゾリンオンコアを含むユニークな構造を特徴としています。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路および反応条件
2-((2-クロロフェニル)アミノ)-7,8-ジヒドロキナゾリン-5(6H)-オンの合成は、通常、2-クロロアニリンとアントラニル酸誘導体を特定の条件下で反応させることを伴います。一般的な方法の1つは、2-クロロアニリンをイサト酸無水物と水酸化ナトリウムなどの塩基の存在下で環化させることを含みます。反応は通常、エタノールまたはメタノールなどの溶媒中で高温で行われ、キナゾリンオン環の形成を促進します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模です。連続フロー反応器と最適化された反応条件を使用すると、生成物の収率と純度を向上させることができます。さらに、環境に優しい溶媒や触媒を使用するなどのグリーンケミストリーの原則の実装により、プロセスをより持続可能にすることができます。
化学反応の分析
反応の種類
2-((2-クロロフェニル)アミノ)-7,8-ジヒドロキナゾリン-5(6H)-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、さまざまな官能基を持つキナゾリンオン誘導体を形成するために酸化することができます。
還元: 還元反応により、ジヒドロキナゾリンオン誘導体が生成される可能性があります。
置換: 2-クロロフェニル基の塩素原子は、他の求核剤で置換することができ、さまざまな置換キナゾリンオンが生じます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性または酸性条件下で使用して、置換反応を実現できます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換キナゾリンオンが含まれ、置換基の種類に応じて、さまざまな生物学的および化学的特性を示す可能性があります。
科学研究への応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、特定の酵素の阻害剤として潜在的な可能性を示しており、薬物開発の候補になっています。
医学: 研究により、がんや細菌感染症などの病気の治療における潜在的な用途が示されています。
産業: ポリマーや染料などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
2-((2-クロロフェニル)アミノ)-7,8-ジヒドロキナゾリン-5(6H)-オンの作用機序は、特定の分子標的との相互作用を含みます。たとえば、活性部位に結合して機能を阻害することにより、特定の酵素の活性を阻害する場合があります。関与する経路には、がん細胞の増殖阻害とアポトーシスの誘導が含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 2-((2-ブロモフェニル)アミノ)-7,8-ジヒドロキナゾリン-5(6H)-オン
- 2-((2-フルオロフェニル)アミノ)-7,8-ジヒドロキナゾリン-5(6H)-オン
- 2-((2-メチルフェニル)アミノ)-7,8-ジヒドロキナゾリン-5(6H)-オン
独自性
2-((2-クロロフェニル)アミノ)-7,8-ジヒドロキナゾリン-5(6H)-オンは、反応性と生物活性を影響を与える可能性のある塩素原子の存在により、ユニークです。
類似化合物との比較
Similar Compounds
- 2-((2-Bromophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one
- 2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one
- 2-((2-Methylphenyl)amino)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
2-((2-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity
特性
分子式 |
C14H12ClN3O |
|---|---|
分子量 |
273.72 g/mol |
IUPAC名 |
2-(2-chloroanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C14H12ClN3O/c15-10-4-1-2-5-12(10)18-14-16-8-9-11(17-14)6-3-7-13(9)19/h1-2,4-5,8H,3,6-7H2,(H,16,17,18) |
InChIキー |
DAIFDJZPCQGFRZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



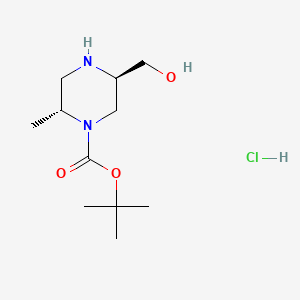
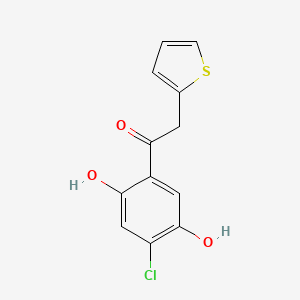

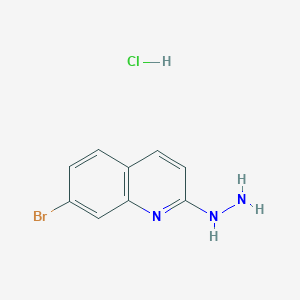


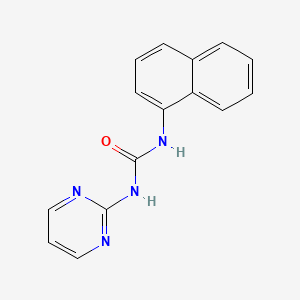
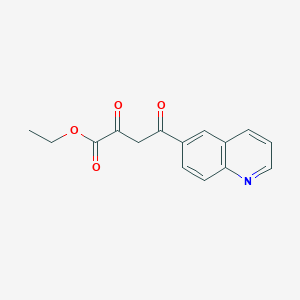
![cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate](/img/structure/B11850598.png)
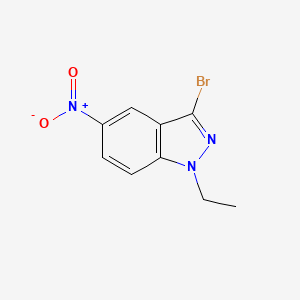
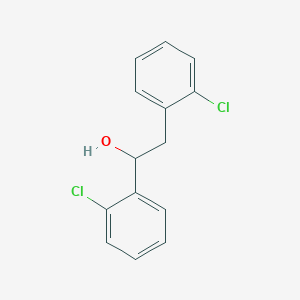
![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)
